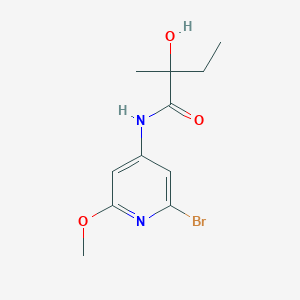

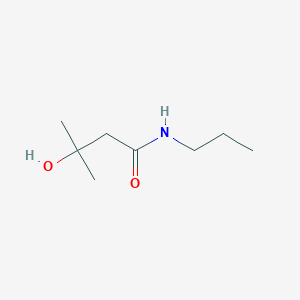

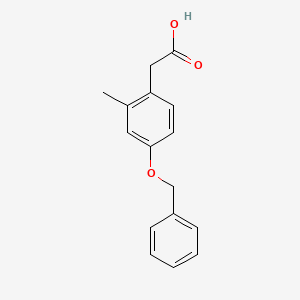

![molecular formula C33H33FN2O5 B13867742 2-(4-Fluorophenyl)-delta-hydroxy-5-(1-methylethyl)-beta-oxo-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrole-1-heptanoic Acid](/img/structure/B13867742.png)

2-(4-Fluorophenyl)-delta-hydroxy-5-(1-methylethyl)-beta-oxo-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrole-1-heptanoic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-Fluorophenyl)-delta-hydroxy-5-(1-methylethyl)-beta-oxo-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrole-1-heptanoic Acid is a synthetic lipid-lowering agent. It is known for its potent inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, an enzyme that plays a crucial role in cholesterol biosynthesis . This compound is widely used to reduce the risk of myocardial infarction, stroke, and other cardiovascular diseases .

Métodos De Preparación

The synthesis of 2-(4-Fluorophenyl)-delta-hydroxy-5-(1-methylethyl)-beta-oxo-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrole-1-heptanoic Acid involves several steps. One common method includes the crystallization from non-aqueous, non-polar solvents at temperatures above 90°C . The compound can also be prepared as its calcium salt, which is more convenient for pharmaceutical formulations . Industrial production methods often involve the use of high-performance liquid chromatography (HPLC) to ensure the purity and quality of the final product .

Análisis De Reacciones Químicas

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include boron reagents for Suzuki–Miyaura coupling . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with tert-butyl esters can yield intermediates useful in further synthetic applications .

Aplicaciones Científicas De Investigación

2-(4-Fluorophenyl)-delta-hydroxy-5-(1-methylethyl)-beta-oxo-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrole-1-heptanoic Acid has a wide range of scientific research applications. In chemistry, it is used as a reference standard for quality control in pharmaceutical research . In biology and medicine, it is studied for its effects on cholesterol biosynthesis and its potential to reduce cardiovascular risks . The compound is also used in industrial applications, particularly in the development of lipid-lowering drugs .

Mecanismo De Acción

The compound exerts its effects by inhibiting the enzyme HMG-CoA reductase, which catalyzes the conversion of HMG-CoA to mevalonate, a crucial step in cholesterol biosynthesis . By inhibiting this enzyme, the compound effectively reduces the synthesis of cholesterol in the liver, leading to lower levels of cholesterol in the blood . This mechanism is complemented by its ability to inhibit the intestinal absorption of cholesterol, further enhancing its lipid-lowering effects .

Propiedades

Fórmula molecular |

C33H33FN2O5 |

|---|---|

Peso molecular |

556.6 g/mol |

Nombre IUPAC |

7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-5-hydroxy-3-oxoheptanoic acid |

InChI |

InChI=1S/C33H33FN2O5/c1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40/h3-16,21,26,37H,17-20H2,1-2H3,(H,35,41)(H,39,40) |

Clave InChI |

JVFCMPKBFPIOON-UHFFFAOYSA-N |

SMILES canónico |

CC(C)C1=C(C(=C(N1CCC(CC(=O)CC(=O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

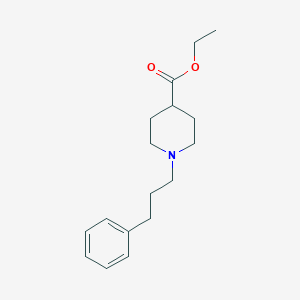

![2-[4-Benzyl-1-(3-chloro-2-nitrophenyl)piperazin-2-yl]acetic acid](/img/structure/B13867674.png)

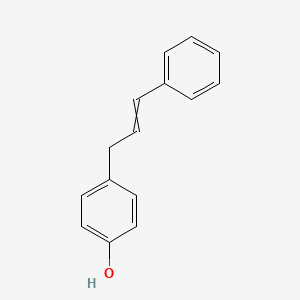

![2-[2-(aminomethyl)-4-chlorophenoxy]-N-cyclopropylAcetamide](/img/structure/B13867700.png)